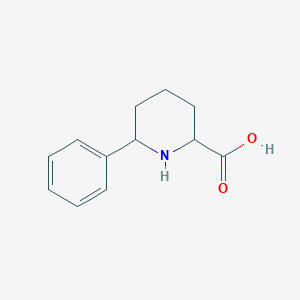

6-Phenylpiperidine-2-carboxylic acid

Übersicht

Beschreibung

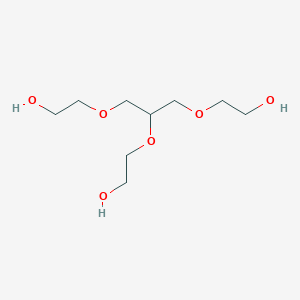

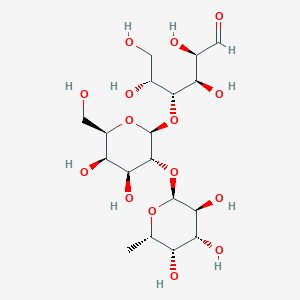

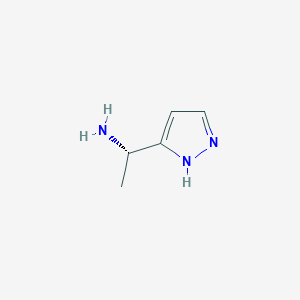

6-Phenylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of α-Phenylisocinchomeronic and 4-Azafluorenone 3-Carboxylic Acids : The phylation of 2,5-lutidine results in 3,6-dimethyl-6-phenylpyridine, useful for synthesizing α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid (Prostakov et al., 1986).

Catalysis in Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid serves as an effective catalyst for dehydrative amidation between carboxylic acids and amines, facilitating -dipeptide synthesis (Wang et al., 2018).

Antioxidant Potential in Biomedical Studies : Spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) exhibit antioxidant potential and are promising for magnetic-resonance imaging (MRI) applications in biomedical studies (Yushkova et al., 2013).

Preparation of Pyrones and Pyronones : The preparation of 6-phenyl-2-pyrone-3-carboxylic acid and its isomers, as well as the synthesis of 3-phenyl-2-pyrone-6-carboxylic acid, has been demonstrated, contributing to the field of organic synthesis (Dam, 2010).

Luminescence and Complex-Forming Properties : Derivatives of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid with chlorine and nitro groups in the phenyl fragment have been synthesized to study their luminescence and complex-forming properties (Vasin et al., 2013).

Solubility of Functionalized Carbon Nanotubes : The solubility of functionalized single-wall carbon nanotubes in water is determined by the length of the hydrocarbon side chain, with 6-aminohexanoic acid derivatives being soluble in a specific pH range (Zeng et al., 2005).

Synthesis of NK1 Antagonists : Selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine enables the rapid synthesis of a potent NK1 antagonist with a bioactive (S) configuration (Xiao et al., 2005).

Electrocatalytic Carboxylation with CO2 : The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in a specific ionic liquid produces 6-aminonicotinic acid with high yield and selectivity (Feng et al., 2010).

Potential SP Antagonists : Newly synthesized piperidinones incorporating an amino acid moiety show potential as SP antagonists (Burdzhiev & Stanoeva, 2010).

Biocompatible Drug Carriers : Oxidized cellulose has been examined as a biocompatible and bioresorbable prodrug carrier for amine drugs, suggesting potential applications in drug delivery systems (Zhu et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXVAHHWCXAWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)